molecular formula C17H18 B14424049 4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl CAS No. 82761-02-2

4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl

Katalognummer: B14424049
CAS-Nummer: 82761-02-2
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: OJQVGIHJGHAEMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a 2-methylbut-3-en-2-yl group. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl typically involves the coupling of biphenyl with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with 2-methylbut-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding biphenyl alkane.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the biphenyl core using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with iron or aluminum chloride catalyst for halogenation.

Major Products Formed

    Oxidation: Biphenyl ketones, biphenyl carboxylic acids.

    Reduction: Biphenyl alkanes.

    Substitution: Nitro-biphenyls, halo-biphenyls.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one
  • 4-Methoxy-9-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

82761-02-2

Molekularformel

C17H18

Molekulargewicht

222.32 g/mol

IUPAC-Name

1-(2-methylbut-3-en-2-yl)-4-phenylbenzene

InChI

InChI=1S/C17H18/c1-4-17(2,3)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3

InChI-Schlüssel

OJQVGIHJGHAEMN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C=C)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.